molecular formula C7H9BrO3 B1416695 Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate CAS No. 1184913-42-5

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Cat. No.: B1416695
CAS No.: 1184913-42-5
M. Wt: 221.05 g/mol
InChI Key: KEMXNFRNLLUGPL-UHFFFAOYSA-N
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Description

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is an organic compound with the molecular formula C7H9BrO3. It is a cyclopropane derivative that features a bromoacetyl group and a methyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Major Products

    Nucleophilic Substitution: Substituted cyclopropanecarboxylates with various functional groups.

    Reduction: Cyclopropanemethanol derivatives.

    Oxidation: Cyclopropanecarboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate involves its reactivity with nucleophiles and electrophiles. The bromoacetyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-chloroacetyl)cyclopropanecarboxylate
  • Methyl 1-(2-iodoacetyl)cyclopropanecarboxylate
  • Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate

Uniqueness

Methyl 1-(2-bromoacetyl)cyclopropanecarboxylate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and ethyl analogs. The bromo group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in the synthesis of a wide range of derivatives and in various chemical transformations.

Properties

IUPAC Name

methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO3/c1-11-6(10)7(2-3-7)5(9)4-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMXNFRNLLUGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655019
Record name Methyl 1-(bromoacetyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184913-42-5
Record name Methyl 1-(bromoacetyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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